molecular formula C13H15BrN2O3 B8284845 tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Cat. No. B8284845
M. Wt: 327.17 g/mol
InChI Key: GFWRDWJDNLWAKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C13H15BrN2O3 and its molecular weight is 327.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

tert-Butyl 6-bromo-4-oxo-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate

Molecular Formula

C13H15BrN2O3

Molecular Weight

327.17 g/mol

IUPAC Name

tert-butyl 6-bromo-4-oxo-2,3-dihydro-1,8-naphthyridine-1-carboxylate

InChI

InChI=1S/C13H15BrN2O3/c1-13(2,3)19-12(18)16-5-4-10(17)9-6-8(14)7-15-11(9)16/h6-7H,4-5H2,1-3H3

InChI Key

GFWRDWJDNLWAKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2=C1N=CC(=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-bromo-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester (2.16 g, 6.90 mmol) and NaH2PO4 (2.38 g, 17.2 mmol) in t-butanol and water (1:1 mixture, 300 mL) is heated to 50° C. and NaMnO4 (11.4 g, 32.2 mmol) solution (aq.) is added. The mixture is heated for 2 hrs. The reaction mixture is cooled and solid Na2SO3 is added until the purple color disappears. 50 mL of EtOAc and 50 mL of water are added and the mixture is filtered through diatomaceous earth to remove the black solid. The aqueous layer of the filtrate is separated and extracted with 2×100 mL of EtOAc. The organic layers are combined dried with MgSO4 and concentrated to give the crude product. The product is dissolved into CH2Cl2 and purified via silica chromatography to give 1.09 g 6-bromo-4-oxo-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester.
[Compound]
Name
NaH2PO4
Quantity
2.38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaMnO4
Quantity
11.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

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